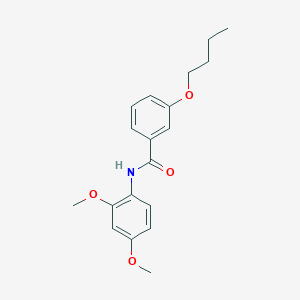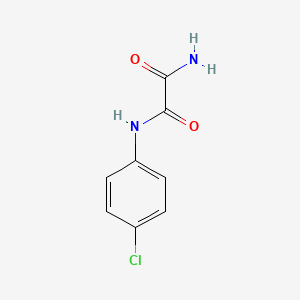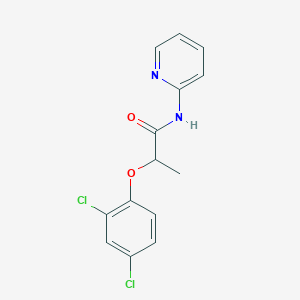
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide, also known as BDMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising anti-cancer properties. BDMC belongs to the family of benzamides, which are known to exhibit anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs).
Mechanism of Action
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide exerts its anti-cancer effects by inhibiting the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. Histone deacetylation leads to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide promotes the accumulation of acetylated histones, leading to transcriptional activation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. In addition, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide is its specificity for HDACs, which makes it a promising candidate for cancer therapy. However, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has limited solubility in water, which can pose challenges for its use in in vivo studies. In addition, 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has not been extensively studied for its toxicity and pharmacokinetics, which are important factors to consider for its clinical development.
Future Directions
Future research on 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide should focus on its pharmacokinetics and toxicity, as well as its efficacy in animal models of cancer. In addition, the development of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide analogs with improved solubility and potency could lead to the development of more effective anti-cancer agents. Finally, the combination of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide with other chemotherapeutic agents could enhance its anti-cancer effects and improve its clinical utility.
Synthesis Methods
The synthesis of 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzoic acid with butylamine to form the corresponding amide. This intermediate is then subjected to a series of reactions, including amidation, acylation, and cyclization, to produce the final product. The overall yield of the synthesis process is around 30%.
Scientific Research Applications
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its anti-cancer properties, particularly in the treatment of breast cancer, colon cancer, and leukemia. In vitro studies have shown that 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide inhibits the activity of HDACs, leading to the accumulation of acetylated histones and subsequent transcriptional activation of tumor suppressor genes. 3-butoxy-N-(2,4-dimethoxyphenyl)benzamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
properties
IUPAC Name |
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-11-24-16-8-6-7-14(12-16)19(21)20-17-10-9-15(22-2)13-18(17)23-3/h6-10,12-13H,4-5,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSWYDBHQOQHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(2,4-dimethoxyphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(allyloxy)benzyl]-3-fluoroaniline](/img/structure/B4942111.png)
![4-[(9-acridinylamino)methylene]-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4942112.png)
![2-amino-4-[4-(dimethylamino)phenyl]-7-methyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4942119.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4942132.png)
![methyl 2-chloro-5-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4942144.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4942162.png)
![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-ethylpiperazine](/img/structure/B4942179.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-methyl-N-phenylbenzamide](/img/structure/B4942188.png)


![(2R*,6S*)-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4942197.png)
![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one dihydrochloride](/img/structure/B4942198.png)
